Methyl 4'-chloro-3'-fluoro[1,1'-biphenyl]-2-carboxylate
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Description
Methyl 4’-chloro-3’-fluoro[1,1’-biphenyl]-2-carboxylate is an organic compound with the molecular formula C14H10ClFO2. It is a derivative of biphenyl, featuring both chloro and fluoro substituents on the aromatic rings. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4’-chloro-3’-fluoro[1,1’-biphenyl]-2-carboxylate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve
Biological Activity
Methyl 4'-chloro-3'-fluoro[1,1'-biphenyl]-2-carboxylate (CAS Number: 886362-12-5) is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₄H₁₀ClFO₂
- Molecular Weight : 264.68 g/mol
- Melting Point : 88–90 °C
- Structure : The compound features a biphenyl core with chlorine and fluorine substituents, which are known to influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The presence of halogen atoms (chlorine and fluorine) enhances the compound's binding affinity to proteins and enzymes, potentially leading to:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It can affect pathways related to cell growth and apoptosis, making it a candidate for anticancer therapies.
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:
Cell Line | IC₅₀ (μM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 5–10 | Inhibition of tubulin polymerization |
MDA-MB-231 (Breast) | 10–15 | Induction of apoptosis |
HeLa (Cervical) | 8–12 | Cell cycle arrest in G0/G1 phase |
These findings suggest that the compound may disrupt microtubule dynamics and induce apoptosis in cancer cells.
Case Studies
- MCF-7 Cell Line Study :
- MDA-MB-231 Cell Line Study :
Pharmacological Applications
Given its biological activity, this compound is being explored for various pharmacological applications:
- Anticancer Drug Development : Its ability to inhibit cancer cell growth positions it as a candidate for further development into anticancer therapeutics.
- Research Tool : The compound serves as a valuable tool for studying cellular mechanisms related to cancer biology.
Properties
CAS No. |
893736-93-1 |
---|---|
Molecular Formula |
C14H10ClFO2 |
Molecular Weight |
264.68 g/mol |
IUPAC Name |
methyl 2-(4-chloro-3-fluorophenyl)benzoate |
InChI |
InChI=1S/C14H10ClFO2/c1-18-14(17)11-5-3-2-4-10(11)9-6-7-12(15)13(16)8-9/h2-8H,1H3 |
InChI Key |
VZWRRXRAQBHFRV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC(=C(C=C2)Cl)F |
Origin of Product |
United States |
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